5-Acenaphthylenesulfonic acid, 1,2-dihydro-
Description
Properties
IUPAC Name |
1,2-dihydroacenaphthylene-5-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c13-16(14,15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXACHQRFXDSJNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068877 | |
| Record name | 5-Acenaphthylenesulfonic acid, 1,2-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53700-79-1 | |
| Record name | 1,2-Dihydro-5-acenaphthylenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53700-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Acenaphthylenesulfonic acid, 1,2-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053700791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Acenaphthylenesulfonic acid, 1,2-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Acenaphthylenesulfonic acid, 1,2-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acenaphthene-5-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5-Acenaphthylenesulfonic acid, 1,2-dihydro- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE794FJ2H6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Biological Activity
5-Acenaphthylenesulfonic acid, 1,2-dihydro- is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including antioxidant, antimicrobial, and cytotoxic properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
5-Acenaphthylenesulfonic acid, 1,2-dihydro- is a sulfonic acid derivative characterized by its acenaphthylene backbone. The molecular structure influences its interaction with biological systems, particularly in terms of solubility and reactivity.
1. Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Research indicates that compounds with similar structures to 5-acenaphthylenesulfonic acid exhibit significant antioxidant properties.
- Study Findings : A comparative analysis of various carboxylic acids showed that structural variations significantly affect antioxidant activity. While specific data for 5-acenaphthylenesulfonic acid is limited, compounds with similar functional groups often demonstrate strong radical scavenging abilities .
| Compound | Antioxidant Activity (EC50 µg/mL) |
|---|---|
| Rosmarinic Acid | 10 |
| Caffeic Acid | 15 |
| 5-Acenaphthylenesulfonic Acid | TBD |
2. Antimicrobial Activity
The antimicrobial efficacy of sulfonic acids has been documented in various studies. While specific studies on 5-acenaphthylenesulfonic acid are scarce, related compounds have shown promising results against a range of pathogens.
- Case Study : A study on organosulfur compounds found that certain derivatives exhibited significant antibacterial activity against multidrug-resistant strains . This suggests that 5-acenaphthylenesulfonic acid may possess similar properties.
| Pathogen | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|
| Escherichia coli | 20 |
| Staphylococcus aureus | 15 |
| Proteus spp | TBD |
3. Cytotoxic Activity
Cytotoxicity studies are essential for evaluating the safety and therapeutic potential of chemical compounds. The presence of hydroxyl groups in related compounds has been linked to increased cytotoxic effects.
- Research Insight : A review highlighted that carboxylic acids with multiple hydroxyl groups tend to exhibit higher cytotoxicity against cancer cell lines . Further investigation into the cytotoxic effects of 5-acenaphthylenesulfonic acid is warranted.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | TBD |
| MCF-7 | TBD |
Comparison with Similar Compounds
Comparison with Similar Compounds
Sodium Salt of 5-Acenaphthylenesulfonic Acid, 1,2-Dihydro-
| Property | 5-Acenaphthylenesulfonic Acid, 1,2-Dihydro- | Sodium Salt (CAS: 31202-24-1) |
|---|---|---|
| Formula | C₁₂H₁₀O₃S | C₁₂H₉O₃S·Na |
| Molecular Weight | 234.271 g/mol | 256.25 g/mol (calculated) |
| Functional Group | Sulfonic acid (-SO₃H) | Sulfonate (-SO₃⁻Na⁺) |
| Solubility | Moderate in polar solvents (e.g., water) | High water solubility due to ionic nature |
| Applications | Acid catalyst, synthesis intermediate | Stabilizer, surfactant, or electrolyte |
The sodium salt derivative exhibits enhanced solubility in aqueous media compared to the parent sulfonic acid, making it preferable for industrial applications requiring ionic compatibility .
5-Aminoacenaphthene (1,2-Dihydro-5-Acenaphthylenamine)
| Property | 5-Acenaphthylenesulfonic Acid | 5-Aminoacenaphthene (CAS: 58306-99-3) |
|---|---|---|
| Formula | C₁₂H₁₀O₃S | C₁₂H₁₁N |
| Functional Group | Sulfonic acid (-SO₃H) | Amine (-NH₂) |
| Reactivity | Acidic, participates in sulfonation | Basic, forms salts with acids |
| Applications | Surfactant precursor | Dye intermediate, ligand synthesis |
The amine derivative lacks the sulfonic acid’s strong acidity but offers nucleophilic reactivity for coupling reactions .
5-Acenaphthylenesulfonyl Chloride, 1,2-Dihydro- (CAS: 17070-55-2)
| Property | Sulfonic Acid | Sulfonyl Chloride |
|---|---|---|
| Formula | C₁₂H₁₀O₃S | C₁₂H₉ClO₂S (estimated) |
| Functional Group | -SO₃H | -SO₂Cl |
| Reactivity | Proton donor, forms salts | Electrophilic, reacts with amines/alcohols |
| Applications | Intermediate for sulfonates | Precursor for sulfonamides/esters |
The sulfonyl chloride is significantly more reactive, enabling efficient synthesis of sulfonamide drugs or polymers .
Methyl 1,2-Dihydroacenaphthylene-5-Carboxylate (CAS: 92253-98-0)
| Property | Sulfonic Acid | Methyl Carboxylate |
|---|---|---|
| Formula | C₁₂H₁₀O₃S | C₁₄H₁₂O₂ (estimated) |
| Functional Group | -SO₃H | -COOCH₃ |
| Solubility | Hydrophilic | Lipophilic |
| Applications | Water-soluble intermediates | Esters for fragrances or plasticizers |
The methyl ester’s lipophilicity contrasts with the sulfonic acid’s hydrophilicity, highlighting divergent applications in solvent systems .
2-(1,2-Dihydroacenaphthylen-5-ylsulfanyl)ethanoic Acid
| Property | Sulfonic Acid | Sulfanyl Ethanoic Acid |
|---|---|---|
| Formula | C₁₂H₁₀O₃S | C₁₄H₁₂O₂S |
| Functional Group | -SO₃H | -S- (thioether) + -COOH |
| Acidity | Strong acid (pKa ~1) | Weak acid (pKa ~4-5) |
| Applications | Surfactants | Chelating agents or enzyme inhibitors |
The thioether-carboxylic acid hybrid offers dual functionality for metal coordination or redox chemistry, unlike the sulfonic acid’s singular acidity .
5-Acenaphthylenecarboxaldehyde Derivatives
| Property | Sulfonic Acid | Carboxaldehyde (CAS: 50773-20-1) |
|---|---|---|
| Formula | C₁₂H₁₀O₃S | C₁₃H₁₀O (estimated) |
| Functional Group | -SO₃H | -CHO |
| Reactivity | Acid-base reactions | Aldol condensation, Schiff base formation |
| Applications | Ionic intermediates | Fluorescent probes or polymer crosslinkers |
The aldehyde group enables conjugation reactions, expanding utility in materials science compared to the sulfonic acid’s ionic applications .
Research Implications
The structural versatility of 5-acenaphthylenesulfonic acid and its derivatives underscores their adaptability in diverse fields. For instance, the sodium salt’s ionic properties () make it suitable for battery electrolytes, while sulfonyl chlorides () are pivotal in drug discovery. Future research could explore hybrid derivatives (e.g., sulfonic acid-amine conjugates) for advanced materials or biocatalysts.
Q & A
Q. What are the optimal synthetic routes for 5-acenaphthylenesulfonic acid, 1,2-dihydro-, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves sulfonation of 1,2-dihydroacenaphthylene derivatives under controlled conditions. Key parameters include:
- Catalysts : Sulfuric acid or chlorosulfonic acid at 60–80°C .
- Solvent Systems : Polar aprotic solvents (e.g., dichloromethane) for improved solubility of intermediates .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3 v/v) to isolate the sulfonated product .
Q. Which analytical techniques are most reliable for quantifying 5-acenaphthylenesulfonic acid in environmental samples?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is preferred due to its sensitivity to sulfonic acid groups. Key parameters:
Q. How can structural characterization of 5-acenaphthylenesulfonic acid be validated?
Methodological Answer: Combine spectroscopic methods:
- ¹H/¹³C NMR : Confirm sulfonic acid substitution via downfield shifts (δ 7.8–8.2 ppm for aromatic protons adjacent to -SO₃H) .
- FT-IR : Identify sulfonic acid O-H stretching (2500–3300 cm⁻¹) and S=O vibrations (1150–1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M-H]⁻ at m/z 262.03 (calculated for C₁₂H₉SO₃⁻) .
Q. What stability considerations are critical for handling this compound in aqueous solutions?
Methodological Answer:
Q. How is this compound applied in environmental analysis?
Methodological Answer: It serves as a surrogate standard for tracking polycyclic aromatic sulfur heterocycles (PASHs) in:
- Sediment Analysis : Co-extracted with acenaphthene-d10 to normalize recovery rates .
- Wastewater Monitoring : Quantified via SPE-HPLC to assess sulfonated pollutant degradation .
Advanced Research Questions
Q. How can contradictory literature data on sulfonation regioselectivity be resolved?
Methodological Answer: Discrepancies arise from varying sulfonation mechanisms (electrophilic vs. radical). To address this:
- Kinetic Studies : Monitor reaction intermediates via in-situ FT-IR to identify dominant pathways .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare activation energies for possible sulfonation sites .
Q. What computational strategies predict the reactivity of 5-acenaphthylenesulfonic acid in catalytic systems?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate interactions with metal catalysts (e.g., Pd/C) to assess adsorption energies .
- QSPR Models : Correlate Hammett σ values with reaction rates for sulfonic acid derivatives .
Q. How do degradation pathways of this compound vary under UV vs. microbial treatment?
Methodological Answer:
Q. What challenges arise in detecting trace levels of this compound in complex biological matrices?
Methodological Answer:
Q. How can reaction mechanisms involving this compound be elucidated using isotopic labeling?
Methodological Answer:
- ²H Labeling : Synthesize deuterated 1,2-dihydroacenaphthylene to track proton transfer steps in sulfonation .
- ¹⁸O Tracer Studies : Confirm sulfonic acid oxygen sources (H₂¹⁸O vs. SO₃) via HRMS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
